molecular formula C21H23N3O3 B1312997 2-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione CAS No. 99718-67-9

2-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione

Cat. No. B1312997
CAS RN: 99718-67-9
M. Wt: 365.4 g/mol
InChI Key: JRSLARDFVUZKAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .


Molecular Structure Analysis

The molecular formula of this compound is C21H23N3O3 . It has an average mass of 365.426 Da and a monoisotopic mass of 365.173950 Da .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 540.2±50.0 °C at 760 mmHg, and a flash point of 280.5±30.1 °C . It has 6 H bond acceptors, 0 H bond donors, and 5 freely rotating bonds .

Scientific Research Applications

Alpha1-Adrenergic Receptor Antagonist

This compound has been studied for its potential as an antagonist for alpha1-adrenergic receptors . Alpha1-adrenergic receptors are among the most studied G protein-coupled receptors and are a significant target for various neurological conditions treatment . The compound showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM .

Treatment of Cardiovascular Disorders

Activation or blockade of adrenergic receptors is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, and cardiac arrhythmias . This compound could potentially be used in the treatment of these conditions due to its interaction with alpha1-adrenergic receptors .

Treatment of Respiratory Disorders

Adrenergic receptors play a crucial role in the treatment of respiratory disorders like asthma and anaphylaxis . As an antagonist of alpha1-adrenergic receptors, this compound could potentially be used in the treatment of these conditions .

Treatment of Prostate Disorders

The primary function of alpha1-adrenergic receptors is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . Therefore, this compound could potentially be used in the treatment of benign prostate hyperplasia .

Treatment of Depression

Adrenergic receptors are also associated with depression . This compound, as an antagonist of alpha1-adrenergic receptors, could potentially be used in the treatment of depression .

Treatment of Hyperthyroidism

Adrenergic receptors play a role in the treatment of hyperthyroidism . This compound could potentially be used in the treatment of this condition due to its interaction with alpha1-adrenergic receptors .

properties

IUPAC Name

2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-27-19-9-5-4-8-18(19)23-13-10-22(11-14-23)12-15-24-20(25)16-6-2-3-7-17(16)21(24)26/h2-9H,10-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSLARDFVUZKAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10429208
Record name 2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]isoindole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione

CAS RN

99718-67-9
Record name 2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]isoindole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 1-(2-methoxyphenyl)piperazine (41.2 mmol) in 100 mL of acetonitrile and 12 mL of dimethylformamide was combined with N-(2-bromoethyl)phthalimide (43.3 mmol) and potassium carbonate (61.8 mmol). The mixture was heated to reflux for 8 hours. After cooling, the reaction mixture was quenched with water, extracted with dichloromethane. The organic phase was washed with brine, water, and dried over magnesium sulfate. Filtration and evaporation of the solvents gave a yellow oily residue that was purified by flash chromatography using hexanes and ethyl acetate (1:1) to give 1-(2-methoxyphenyl)-4-[(2-phthalimido)ethyl]piperazine (8.56 g, 57%).
Quantity
41.2 mmol
Type
reactant
Reaction Step One
Quantity
43.3 mmol
Type
reactant
Reaction Step Two
Quantity
61.8 mmol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
12 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

This was carried out with the method and molar ratios of Step (a) of Example I with 0.026 mol of N-(2-methoxyphenyl)piperazine being utilized and with N-(2-bromoethyl)phthalimide being utilized in place of N-(3-bromopropyl)phthalimide. The reaction afforded 4.25 g of a white solid (45% yield); mp 76°-81° C. Spectral data are consistent with the assigned structure. This material was used without further purification.
Quantity
0.026 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
45%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione
Reactant of Route 3
Reactant of Route 3
2-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione
Reactant of Route 4
Reactant of Route 4
2-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione
Reactant of Route 5
Reactant of Route 5
2-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione
Reactant of Route 6
Reactant of Route 6
2-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.